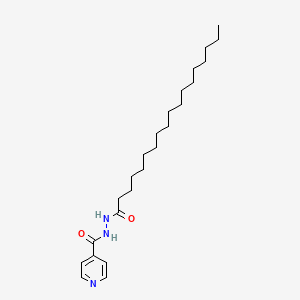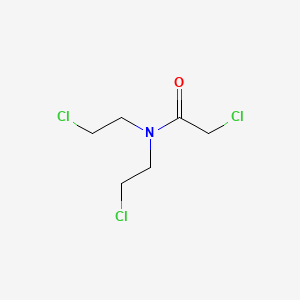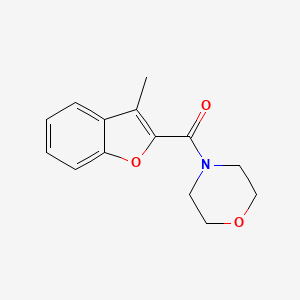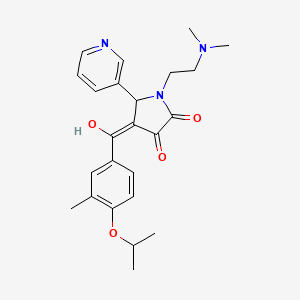
N'-octadecanoylpyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-octadecanoylpyridine-4-carbohydrazide (CAS#: 6312-51-2) is a chemical compound with the following structure:
C23H36N4O
It belongs to the class of carbohydrazides and contains a pyridine ring. The compound’s systematic name reflects its structure: it consists of an octadecanoyl (C18) group attached to the nitrogen atom of the pyridine ring via a hydrazide linkage.
Méthodes De Préparation
Synthetic Routes:: The synthesis of N’-octadecanoylpyridine-4-carbohydrazide involves the reaction between octadecanoyl chloride (C18H35COCl) and pyridine-4-carbohydrazide (C6H8N4O). The reaction proceeds as follows:
C18H35COCl+C6H8N4O→N’-octadecanoylpyridine-4-carbohydrazide+HCl
Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented.
Analyse Des Réactions Chimiques
N’-octadecanoylpyridine-4-carbohydrazide can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The hydrazide group can be substituted with other functional groups.
Common reagents include hydrazine hydrate, acyl chlorides, and pyridine derivatives. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
N’-octadecanoylpyridine-4-carbohydrazide finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: It may exhibit bioactivity or serve as a probe in biological studies.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: In the development of specialty chemicals.
Mécanisme D'action
The exact mechanism by which N’-octadecanoylpyridine-4-carbohydrazide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
6312-51-2 |
|---|---|
Formule moléculaire |
C24H41N3O2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
N'-octadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26-27-24(29)22-18-20-25-21-19-22/h18-21H,2-17H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
BCXSLQXVMSPOGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)


![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)

![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12004483.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)
![N-[2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B12004511.png)

![4-(10,13-Dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12004523.png)
